Introduction: The Strategic Importance of 5-Chloro-2,1,3-benzothiadiazole
Introduction: The Strategic Importance of 5-Chloro-2,1,3-benzothiadiazole
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Chloro-2,1,3-benzothiadiazole
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
5-Chloro-2,1,3-benzothiadiazole (CAS No: 2207-32-1) is a heterocyclic scaffold of significant strategic value in modern organic synthesis. As a derivative of the electron-deficient 2,1,3-benzothiadiazole system, it serves as a versatile and highly reactive building block. The presence of a chloro-substituent on the benzene ring provides a crucial handle for advanced functionalization, particularly through transition-metal-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of its core chemical properties, reliable synthetic protocols, and key reactivity patterns, providing the in-depth knowledge necessary for its effective application in pharmaceutical and materials science research.
Section 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is the foundation of its successful application. These properties dictate appropriate handling, purification, and characterization methodologies.
Physicochemical Data
The fundamental physicochemical properties of 5-Chloro-2,1,3-benzothiadiazole are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 2207-32-1 | [1] |
| Molecular Formula | C₆H₃ClN₂S | [1] |
| Molecular Weight | 170.62 g/mol | [1] |
| Appearance | Light brown to brown solid | [2] |
| Melting Point | 55-57 °C | [2] |
| Boiling Point | 248 °C | [2] |
| XLogP3 | 2.4 | [1] |
| InChIKey | VRNJWKISMWDTAY-UHFFFAOYSA-N | [1] |
Spectroscopic Profile: An Interpretive Guide
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple, showing three signals in the aromatic region (approx. 7.0-8.5 ppm). The electron-withdrawing nature of both the chloro group and the fused thiadiazole ring will deshield all protons relative to benzene. The spectrum would present as a doublet for H-7, a doublet of doublets for H-6, and a doublet for H-4. The precise chemical shifts and coupling constants are sensitive to the solvent used.[6]
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display six distinct signals for each of the unique carbon atoms in the molecule. The two carbons of the thiadiazole ring (C-3a and C-7a) are expected at the most downfield positions (typically >150 ppm) due to their attachment to electronegative nitrogen and sulfur atoms.[7] The carbon bearing the chlorine (C-5) will be significantly influenced, while the other aromatic carbons will appear in the typical 120-140 ppm range.[8]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key information about the functional groups present. Key expected absorption bands include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1350-1250 cm⁻¹: C=N stretching from the thiadiazole ring.[3]
-
~850-750 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.
-
~750-700 cm⁻¹: C-Cl stretching.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M⁺) peak at m/z 170. A prominent M+2 peak at m/z 172 with approximately one-third the intensity of the M⁺ peak will be observed, which is the classic isotopic signature of a molecule containing one chlorine atom.
Section 2: Synthesis and Characterization
The most direct and reliable synthesis of 5-Chloro-2,1,3-benzothiadiazole involves the cyclization of 4-chloro-1,2-phenylenediamine with a sulfur-donating reagent, typically thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis of 5-Chloro-2,1,3-benzothiadiazole
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.
Materials:
-
4-Chloro-1,2-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Xylene
-
Pyridine (catalytic amount, optional)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-1,2-phenylenediamine (1.0 eq) in anhydrous toluene (approx. 10 mL per gram of diamine).
-
Reagent Addition (Causality): The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine and hydrolysis of the thionyl chloride. Slowly add thionyl chloride (1.1 - 1.2 eq) to the stirred solution at room temperature. A gentle exotherm may be observed. The slow addition is crucial to control the reaction rate and the evolution of HCl and SO₂ gas, which should be vented through a scrubber. A catalytic amount of pyridine can be added to facilitate the reaction, but it is often not necessary.
-
Reaction and Monitoring: Heat the reaction mixture to reflux (approx. 110 °C for toluene). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting diamine. The reaction is typically complete within 4-8 hours.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate to neutralize the excess acid. Caution: Vigorous gas evolution (CO₂) will occur.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude brown solid can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 5-Chloro-2,1,3-benzothiadiazole as a light brown solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 5-Chloro-2,1,3-benzothiadiazole.
Section 3: Chemical Reactivity and Synthetic Potential
The synthetic utility of 5-Chloro-2,1,3-benzothiadiazole is governed by the electronic nature of its heterocyclic core and the reactivity of the chloro-substituent.
Electrophilic Aromatic Substitution
The 2,1,3-benzothiadiazole ring system is strongly electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. This deactivates the benzene ring towards classical electrophilic aromatic substitution (EAS).[9] However, under forcing conditions, substitution is possible. The directing effect of the fused thiadiazole ring favors substitution at the C-4 and C-7 positions. For 5-Chloro-2,1,3-benzothiadiazole, the most common and synthetically useful EAS reaction is nitration.
Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group regioselectively at the C-4 position, ortho to the chlorine, to yield 5-chloro-4-nitro-2,1,3-benzothiadiazole.[3] This product is a key precursor for further functionalization, such as reduction to the corresponding amine.
Caption: Key reactive sites on the 5-Chloro-2,1,3-benzothiadiazole scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this intermediate lies in the reactivity of the C-Cl bond. Aryl chlorides are challenging substrates for cross-coupling, but advances in ligand design have made these transformations routine. The Suzuki-Miyaura coupling is a prime example.[2][10]
Suzuki-Miyaura Coupling (Conceptual Protocol): This reaction creates a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.
-
Rationale: This method is highly valued in drug discovery for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.
-
Key Components:
-
Palladium Precatalyst: A modern, bulky phosphine ligand-based catalyst is required for the challenging oxidative addition into the C-Cl bond. Examples include catalysts based on SPhos, XPhos, or RuPhos.[11]
-
Base: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is used to activate the boronic acid for transmetalation.
-
Solvent: A polar aprotic solvent system, often a mixture like dioxane/water or THF/water, is typically employed.[12]
-
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 4: Application Case Study: A Key Intermediate for Tizanidine
The industrial relevance of 5-Chloro-2,1,3-benzothiadiazole is highlighted by its role as a precursor to the muscle relaxant Tizanidine. The synthetic pathway involves the transformation of the initial scaffold into a more complex, pharmacologically active molecule.[13]
-
Nitration: As described previously, 5-Chloro-2,1,3-benzothiadiazole is nitrated at the C-4 position.
-
Reduction: The resulting nitro-compound is then reduced to 4-amino-5-chloro-2,1,3-benzothiadiazole. This is typically achieved using reducing agents like iron powder in acidic medium or catalytic hydrogenation.[9]
-
Cyclization: This key amine intermediate is then condensed with other reagents to construct the final imidazoline ring of Tizanidine.[13]
Caption: Synthetic pathway from 5-Chloro-2,1,3-benzothiadiazole to Tizanidine.
Section 5: Safety and Handling
As with any laboratory chemical, proper handling is essential.
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and amines.[3]
-
Hazardous Decomposition: Upon combustion, may produce toxic fumes including hydrogen chloride, nitrogen oxides, and sulfur oxides.[3]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
References
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D'hooghe, M., et al. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. Retrieved from [Link]
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N-R-O Chemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Chloro-2,1,3-benzothiadiazole. PubChem. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. Retrieved from [Link]
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Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]
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LibreTexts Chemistry. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
- Google Patents. (n.d.). RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.
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CrashCourse. (2022, March 2). Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. YouTube. Retrieved from [Link]
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SpectraBase. (n.d.). 2,1,3-Benzothiadiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Chloro-2-methylbenzothiazole - Optional[FTIR] - Spectrum. Retrieved from [Link]
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MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. PubChem. Retrieved from [Link]
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ResearchGate. (2021, April 17). (PDF) Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[3][9][14]thiadiazol-2-yl] derivatives as new antimicrobial agents. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
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University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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University of Calgary. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]
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